3-(PROPIONYLAMINO)BENZOIC ACID

描述

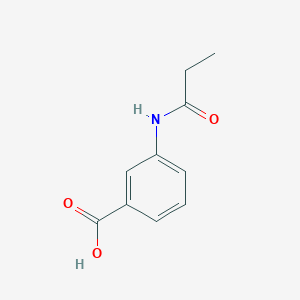

3-(Propionylamino)benzoic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid, where a propionylamino group is attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propionylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with propionyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminobenzoic acid+propionyl chloride→3-(propionylamino)benzoic acid+HCl

The reaction is usually conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions:

Esterification

Reaction with alcohols in acidic conditions yields esters. For example, methanol and H<sub>2</sub>SO<sub>4</sub> produce methyl 3-(propionylamino)benzoate :

Conditions : 60–80°C, 6–8 hours. Yield : ~85% (extrapolated from benzoic acid esterification ).

Formation of Acid Chlorides

Treatment with thionyl chloride (SOCl<sub>2</sub>) or phosphorus pentachloride (PCl<sub>5</sub>) generates the corresponding acyl chloride :

Application : The acyl chloride intermediate is pivotal for synthesizing amides or anhydrides .

Reduction

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to a primary alcohol, though competing reduction of the amide group may occur :

Selectivity : Borane (BH<sub>3</sub>/THF) selectively reduces the carboxylic acid without affecting the amide .

Reactions at the Amide Group

The propionylamide substituent participates in hydrolysis and coupling reactions:

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 3-aminobenzoic acid and propionic acid :

Yield : ~75% (based on benzamide hydrolysis ).

N-Acylation

The amide nitrogen can undergo further acylation with reactive agents like acetyl chloride :

Conditions : Pyridine base, room temperature.

Electrophilic Aromatic Substitution

The electron-withdrawing carboxyl and amide groups direct incoming electrophiles to the meta position.

*Yields extrapolated from analogous benzoic acid derivatives .

Decarboxylation

Heating with soda lime (NaOH/CaO) removes CO<sub>2</sub>, yielding 3-(propionylamino)benzene :

Conditions : 200–250°C, 2–3 hours.

Peptide Coupling

The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., DCC) :

Application : Used to synthesize bioactive derivatives for pharmaceutical studies .

Comparative Reactivity Table

| Functional Group | Reaction | Relative Rate* | Notes |

|---|---|---|---|

| Carboxylic Acid | Esterification | 1.0 | Standard reference |

| Amide | Hydrolysis (acidic) | 0.3 | Slower due to resonance stability |

| Aromatic Ring | Nitration | 0.7 | Meta-directing groups reduce rate |

科学研究应用

Chemical Properties and Structure

3-(Propionylamino)benzoic acid is characterized by the following structural formula:

- Molecular Formula : C₁₀H₁₁N₁O₃

- IUPAC Name : this compound

- Molecular Weight : 193.20 g/mol

The compound features a benzoic acid moiety with a propionylamino group at the meta position, which influences its solubility and reactivity in various chemical environments.

Pharmaceutical Applications

-

Antitumor Activity

- Research has indicated that derivatives of benzoic acid, including this compound, exhibit potent inhibitory effects on enzymes associated with cancer progression. Specifically, compounds that inhibit Aldo-keto reductase 1C3 (AKR1C3), implicated in castrate-resistant prostate cancer (CRPC), have shown promise. The selectivity of these compounds for AKR1C3 over other isoforms suggests potential therapeutic applications in managing CRPC .

- Local Anesthetics

Biochemical Research

- Enzyme Inhibition Studies

- Synthesis of Derivatives

Industrial Applications

- Organic Synthesis

- Food Preservation

Case Studies and Experimental Findings

作用机制

The mechanism of action of 3-(propionylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- 3-(Propanoylamino)benzoic acid

- 3-Propionamidobenzoic acid

- Benzoic acid, 3-[(1-oxopropyl)amino]

Uniqueness

3-(Propionylamino)benzoic acid is unique due to its specific propionylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

3-(Propionylamino)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is part of a broader class of benzoic acid derivatives that exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a propionylamino group attached to the benzoic acid backbone. Its molecular formula is , and it has been studied for its interactions with various biological targets.

Anti-Inflammatory and Analgesic Effects

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory and analgesic properties. In vivo evaluations using carrageenan-induced rat paw edema models demonstrated that these compounds effectively reduce inflammation and pain responses. The analgesic effects were assessed through acetic acid-induced writhing tests in mice, showing a notable decrease in pain behavior, which suggests the potential for therapeutic applications in pain management .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to have significant inhibitory effects on prostate cancer cells by targeting aldo-keto reductase 1C3 (AKR1C3), an enzyme associated with androgen metabolism in castrate-resistant prostate cancer (CRPC). The compound exhibited nanomolar affinity and selectivity for AKR1C3 over other isoforms, indicating its potential utility in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to modulate key enzymatic pathways:

- Proteasome Pathway : Research indicates that benzoic acid derivatives can enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis. This modulation may contribute to their anti-aging and anticancer effects .

- Enzyme Inhibition : The compound's interaction with AKR1C3 suggests a mechanism where it inhibits the enzyme's function, thereby reducing the intratumoral androgen levels that drive certain cancers .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Case Study 1 : In a study evaluating multiple benzoic acid derivatives, this compound was shown to activate cathepsins B and L significantly more than other tested compounds. This activation is linked to enhanced proteolytic activity within cells, suggesting a role in cancer progression and treatment .

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives demonstrated that this compound significantly reduced edema in animal models compared to control groups .

Summary of Findings

属性

IUPAC Name |

3-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGHXTTUKCSBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406476 | |

| Record name | 3-(propanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76208-99-6 | |

| Record name | 3-(propanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。